Origins in Flavivirus Research
Initial Identification via In Silico Docking for Flaviviral RNA-dependent RNA Polymerase Inhibition
The discovery of HeE1-2Tyr emerged from targeted computational approaches aimed at inhibiting flaviviral RNA-dependent RNA polymerases. Initial identification began with in silico docking analyses focused on the RNA-dependent RNA polymerase of West Nile virus and Dengue virus. These computational simulations screened chemical libraries to identify compounds capable of occupying critical pockets within the RNA-dependent RNA polymerase structure, particularly regions involved in RNA template binding or catalytic function. The pyridobenzothiazole scaffold emerged as a promising candidate due to its predicted binding affinity for conserved regions in the RNA-dependent RNA polymerase catalytic site. Molecular modeling revealed that the compound (later designated HeE1-2Tyr) formed stabilizing interactions with amino acid residues in the thumb domain and priming loop—structural elements essential for RNA positioning during viral genome replication. These computational predictions were subsequently validated through in vitro enzyme inhibition assays, confirming dose-dependent inhibition of Dengue virus and West Nile virus RNA-dependent RNA polymerase activities [1] [10].
Crystallographic studies of HeE1-2Tyr bound to Dengue virus serotype 3 RNA-dependent RNA polymerase provided atomic-level insights into its mechanism. The compound exhibited a unique dual-site binding capability: Site 1 (identified crystallographically) resides between the fingers domain and priming loop, while biochemical and mutational analyses suggested a functionally critical secondary binding location (Site 2) within the thumb domain that becomes accessible during the RNA-dependent RNA polymerase catalytic cycle. This dual-site engagement distinguished HeE1-2Tyr from nucleoside analog inhibitors and suggested potential for broad-spectrum activity across flaviviruses through targeting evolutionarily conserved structural motifs essential for RNA-dependent RNA polymerase function [1] [10].
Structural Optimization from Pyridobenzothiazole Scaffolds
HeE1-2Tyr represents the product of systematic medicinal chemistry optimization centered on the pyridobenzothiazole chemotype. Early structure-activity relationship investigations focused on three key regions: the heterocyclic core, the central linker, and the tyrosine-derived substituent. Modifications to the benzothiazole moiety demonstrated that the sulfur atom contributed significantly to binding affinity, potentially through hydrophobic interactions within the RNA-dependent RNA polymerase binding pocket. Introduction of substituents to the pyridine ring, particularly at the position ortho to the nitrogen, enhanced inhibitory potency against Yellow fever virus and Zika virus RNA-dependent RNA polymerases while maintaining selectivity [1] [6] [8].
The tyrosine moiety emerged as a critical pharmacophoric element during optimization. Structure-guided design confirmed that the phenolic hydroxyl group formed hydrogen bonds with aspartate residues in the Dengue virus RNA-dependent RNA polymerase thumb domain, while the carboxylic acid facilitated salt bridge formation with conserved lysine residues. Methyl ester prodrug strategies improved cellular permeability without compromising target engagement, as evidenced by enhanced antiviral activity in cell-based assays. Systematic evaluation of chain length between the pyridobenzothiazole core and tyrosine moiety identified the optimal spacer as a two-carbon linker, balancing conformational flexibility with binding energy contributions [6] [7] [8].
Table 1: Antiviral Activity Profile of HeE1-2Tyr Against Flaviviruses
Virus | Serotype/Strain | Inhibition Measure | Value | Cell Line |
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West Nile virus | Uganda strain | Half-maximal inhibitory concentration | 2.1 μM | Vero E6 |
Dengue virus | Serotype 1 | Half-maximal inhibitory concentration | 6.8 μM | Huh7 |
Dengue virus | Serotype 2 (EDEN 3295) | Half-maximal inhibitory concentration | 15.0 μM | Huh7 |
Dengue virus | Serotype 3 | Half-maximal inhibitory concentration | 8.2 μM | Huh7 |
Dengue virus | Serotype 4 | Half-maximal inhibitory concentration | 7.5 μM | Huh7 |
Zika virus | H/PF/2013 | Half-maximal effective concentration | 0.4 μM | Huh7 |
Yellow fever virus | Clinical strains | Half-maximal inhibitory concentration range | 3.9-12 μM | HEK 293 |
The compound demonstrated exceptional breadth of antiviral activity across multiple flaviviruses, with particularly potent inhibition against Zika virus. Cytotoxicity evaluations revealed a favorable therapeutic window, with half-cytotoxic concentration values exceeding 100 μM in human hepatoma cells (Huh7) and 115 μM in Vero E6 cells, indicating selective targeting of viral polymerases over host cell components [3] [6] [8].
Repurposing for Coronaviral Targets
Cross-Reactivity Screening Against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA Polymerase
The conserved structural and functional features of viral RNA-dependent RNA polymerases prompted investigation into HeE1-2Tyr's potential activity against coronaviruses. Initial screening against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase revealed significant inhibitory activity in vitro. Biochemical assays employing recombinant Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase complex demonstrated concentration-dependent inhibition of RNA synthesis, with half-maximal inhibitory concentration values ranging from 5 μM to 27.6 μM across different experimental systems. The variability in potency correlated with methodological differences: assays utilizing highly active coexpressed RNA-dependent RNA polymerase complexes reported enhanced sensitivity (half-maximal inhibitory concentration = 5.5 μM) compared to studies using reconstituted complexes from individually expressed subunits. This activity extended beyond enzymatic assays, with HeE1-2Tyr demonstrating complete suppression of Severe Acute Respiratory Syndrome Coronavirus 2 replication in infected human cells and comparable efficacy against feline coronavirus, establishing its breadth across Coronaviridae [2] [3] [4].
Mechanistic studies revealed a time-dependent inhibitory profile distinct from nucleoside analogs. Preincubation of HeE1-2Tyr with Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase before RNA addition resulted in significantly stronger inhibition compared to addition after RNA-template-primer complex formation. This suggested preferential binding to the apoenzyme or interference with initial RNA engagement. Fluorescence polarization-based RNA binding assays quantitatively demonstrated that HeE1-2Tyr competed with RNA for binding to the RNA-dependent RNA polymerase, with a half-maximal inhibitory concentration of 4.9 μM—closely mirroring its inhibition of RNA extension activity. This competitive behavior contrasted with allosteric inhibitors that permit RNA binding but prevent elongation, positioning HeE1-2Tyr as a direct RNA-competitive agent [2] [5].
Table 2: Inhibition Parameters of HeE1-2Tyr Against Severe Acute Respiratory Syndrome Coronavirus 2 Replication Machinery
Assay Type | Experimental System | Key Parameter | Value | Implication |
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Primer extension assay | Recombinant coexpressed RNA-dependent RNA polymerase | Half-maximal inhibitory concentration | 5.5 ± 0.3 μM | High potency against catalytic complex |
Fluorescence polarization | RNA binding to RNA-dependent RNA polymerase | Half-maximal inhibitory concentration | 4.9 ± 0.4 μM | Direct competition with RNA substrate |
Hill coefficient analysis | Enzyme kinetics | Cooperativity index | 4.1 (extension assay), 4.3 (binding) | Positive cooperativity suggesting multi-site binding |
Cell-based antiviral assay | Severe Acute Respiratory Syndrome Coronavirus 2-infected human cells | Replication inhibition | Complete at 10 μM | Translation to cellular efficacy |
Mechanistic Parallels Between Flavivirus and Coronavirus Polymerase Inhibition
Structural biology provided unprecedented insights into the conserved inhibition mechanisms across viral families. Cryo-electron microscopy analysis of Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase complexed with HeE1-2Tyr (PDB: 9I81) revealed a striking inhibition mechanism: three stacked HeE1-2Tyr molecules occupy the RNA-binding cleft, physically occluding template-primer binding. This triple-stack configuration extends from the template entry tunnel toward the catalytic active site, effectively competing with RNA through steric blockade and molecular mimicry of nucleic acid base-stacking interactions. The binding site exhibits remarkable conservation with flaviviral binding regions, particularly in the thumb domain where hydrophobic pockets accommodate the pyridobenzothiazole cores [5] [9].
Mutational analyses across both flaviviral and coronaviral RNA-dependent RNA polymerases identified convergent resistance mechanisms. Substitutions at conserved aromatic residues (tyrosine and phenylalanine) within the thumb domain diminished HeE1-2Tyr binding affinity in Dengue virus, West Nile virus, and Severe Acute Respiratory Syndrome Coronavirus 2 polymerases. This conservation underscores the compound's exploitation of structurally analogous pockets despite limited sequence homology. Kinetic characterization further revealed non-competitive inhibition with respect to nucleoside triphosphates in both viral families, confirming that HeE1-2Tyr's mechanism centers on disrupting template binding rather than nucleotide incorporation—a distinction from chain-terminating nucleoside analogs [1] [3] [5].
Table 3: Structural and Functional Conservation in HeE1-2Tyr Inhibition Mechanisms
Parameter | Flaviviral RNA-dependent RNA Polymerase | Coronaviral RNA-dependent RNA Polymerase | Functional Significance |
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Primary binding region | Thumb domain (Site 1) and priming loop interface | RNA-binding cleft in catalytic complex | Targets conserved functional topology |
Binding stoichiometry | 1:1 (monomeric) | 3:1 (stacked trimer) | Adaptable binding modalities |
Key interacting residues | Tyr/Phe-rich hydrophobic pockets | Tyr/Phe-rich hydrophobic pockets | Conservation of aromatic recognition platforms |
Inhibition kinetics | Non-competitive vs. nucleoside triphosphates | Non-competitive vs. nucleoside triphosphates | Distinct from nucleoside analogs |
Conformational effects | Displacement of priming loop | Obstruction of template entry tunnel | Prevention of productive RNA positioning |
Resistance mutations | Thumb domain Tyr/Phe substitutions | Thumb domain Tyr/Phe substitutions | Convergent evolutionary escape pathways |
The high barrier to resistance development observed in flaviviruses (no resistant mutants emerging after nine serial passages under selective pressure) finds parallel in coronaviral systems, where the multi-molecular binding mode necessitates multiple coordinated mutations to disrupt inhibitor binding while preserving polymerase function. This mechanistic conservation validates RNA-dependent RNA polymerase's template-binding cleft as a viable target for broad-spectrum antiviral development and establishes HeE1-2Tyr as a pioneering chemotype for pan-viral RNA-dependent RNA polymerase inhibition [5] [9] [10].